2'-Chloro-2'-deoxycytidine

Vue d'ensemble

Description

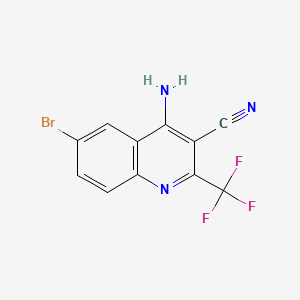

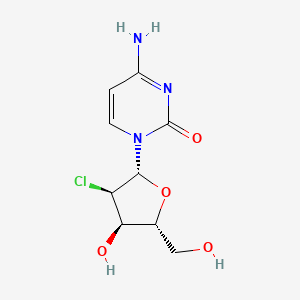

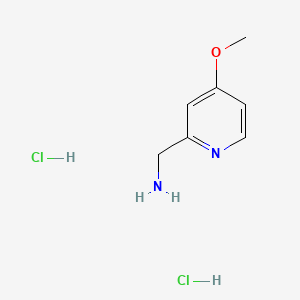

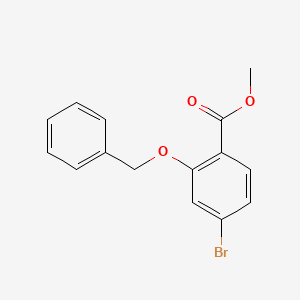

2’-Chloro-2’-deoxycytidine is a chlorinated purine nucleoside with activity against lymphoproliferative disorders . Its molecular formula is C9H12ClN3O4 and it has a molecular weight of 261.66 .

Synthesis Analysis

The synthesis of 2’-Chloro-2’-deoxycytidine involves several enzymes including deoxycytidine kinase . The phosphorylation of 2’-Chloro-2’-deoxycytidine by deoxycytidine kinase and intracellular accumulation of 2-chloro-2’-deoxyadenosine triphosphate (CdATP) were found to be similar in EHEB cells and in other CdA-sensitive cell lines .Molecular Structure Analysis

The molecular structure of 2’-Chloro-2’-deoxycytidine can be found in various chemical databases .Chemical Reactions Analysis

The chemical reactions involving 2’-Chloro-2’-deoxycytidine are complex and involve several enzymes. For instance, the phosphorylation of 2’-Chloro-2’-deoxycytidine by deoxycytidine kinase is a key step in its activation .Physical And Chemical Properties Analysis

The physical and chemical properties of 2’-Chloro-2’-deoxycytidine can be found in various chemical databases .Applications De Recherche Scientifique

Application in Cancer Research

- Scientific Field: Cancer Research

- Summary of Application: 2’-Chloro-2’-deoxycytidine is used in the study of resistance in lymphoid cell lines. The resistance was developed in the W1L2 human B lymphoblastoid and L1210 murine leukemia cell lines by continuous exposure to 2’-Chloro-2’-deoxycytidine .

- Methods of Application: The cell lines were continuously exposed to 2’-Chloro-2’-deoxycytidine. The resistance factor for the human B lymphoblastoid was 160, and for the murine leukemia cell line, it was 605 .

- Results or Outcomes: The studies showed that a deficiency of 2’-deoxycytidine kinase activity is a major determinant of 2’-Chloro-2’-deoxycytidine acquired resistance in both the murine and human lymphoid lines .

Application in Mutagenesis Studies

- Scientific Field: Mutagenesis Studies

- Summary of Application: 5-Chloro-2’-deoxycytidine is used to induce a distinctive high-resolution mutational spectrum of transition mutations in vivo .

- Methods of Application: Cells were exposed to the nucleoside 5-chloro-2’-deoxycytidine (5CldC). The exposure led to significantly increased mutant fractions in both Escherichia coli and mouse embryonic fibroblasts .

- Results or Outcomes: High-resolution sequencing of genomic DNA collected from mouse embryonic fibroblasts treated with 5CldC yielded a novel mutational pattern dominated by CG → TA .

Application in Synthesis of Nucleosides

- Scientific Field: Organic Chemistry

- Summary of Application: 2’-Chloro-2’-deoxycytidine is used in the synthesis of 5-substituted 2’-deoxycytidine .

- Methods of Application: The 3’-acetyl-N4-benzoyl 5-substituted 2’-deoxycytidine 2 was phosphitylated by 2-chloro-4H-1,3,2-benzodioxa-phosphorin-4-one (salicyl phosphorochloridite) to yield the intermediate 3 .

- Results or Outcomes: The 31 P NMR spectrum of the reaction mixture showed two signals at ∼126 p.p.m., representing two diastereomers of 3 .

Application in Inflammation Studies

- Scientific Field: Inflammation Studies

- Summary of Application: 5-Chloro-2’-deoxycytidine is used to study the mutagenic properties of 5ClC in the nucleotide pool by exposing cells to the nucleoside 5-chloro-2’-deoxycytidine (5CldC) .

- Methods of Application: Cells were exposed to the nucleoside 5-chloro-2’-deoxycytidine (5CldC). The exposure led to significantly increased mutant fractions in both Escherichia coli and mouse embryonic fibroblasts .

- Results or Outcomes: High-resolution sequencing of DNA from mouse embryonic fibroblasts treated with 5CldC yielded a novel mutational pattern dominated by CG → TA .

Application in Inhibitor Studies for Covid-19

- Scientific Field: Medicinal Chemistry

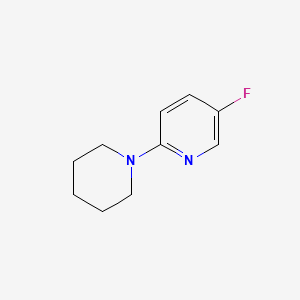

- Summary of Application: Some nitrogen-containing heterocyclic compounds, including 2’-fluoro-2’-deoxycytidine, have been studied as potential inhibitors for Covid-19 .

- Methods of Application: The binding affinity of these compounds, including 2’-fluoro-2’-deoxycytidine, to the target protein in Covid-19 was studied .

- Results or Outcomes: The binding affinity of 2’-fluoro-2’-deoxycytidine was found to be -4.47 kcal/mol .

Application in Studies of DNA Damage

- Scientific Field: Molecular Biology

- Summary of Application: 5-Chloro-2’-deoxycytidine is used to study the mutagenic properties of 5ClC in the nucleotide pool by exposing cells to the nucleoside 5-chloro-2’-deoxycytidine (5CldC) .

- Methods of Application: Cells were exposed to the nucleoside 5-chloro-2’-deoxycytidine (5CldC). The exposure led to significantly increased mutant fractions in both Escherichia coli and mouse embryonic fibroblasts .

- Results or Outcomes: High-resolution sequencing of DNA from mouse embryonic fibroblasts treated with 5CldC yielded a novel mutational pattern dominated by CG → TA .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-amino-1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZPBORRQPATRO-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676912 | |

| Record name | 2'-Chloro-2'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Chloro-2'-deoxycytidine | |

CAS RN |

10212-19-8 | |

| Record name | 2'-Chloro-2'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, (2-exo,3-endo)- (9CI)](/img/no-structure.png)

![6-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B594960.png)

![[4-Nitro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B594969.png)